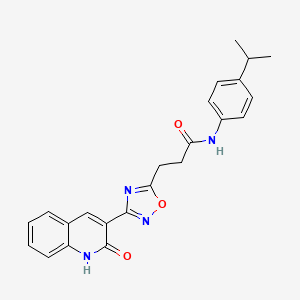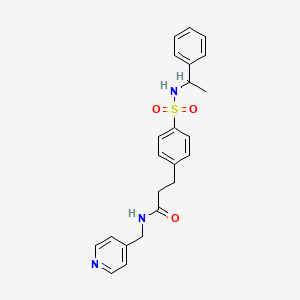
ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate, also known as EMBP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and migration. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of inflammation, and the prevention of amyloid beta peptide formation. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate has several advantages for use in lab experiments, including its potent anti-tumor activity, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to its use, including its synthetic complexity and the need for further optimization of its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate, including the optimization of its pharmacological properties, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for its efficacy.
Synthesemethoden
The synthesis of ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate involves several steps, starting with the reaction of 2-methylbenzoyl chloride with piperidine to form 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-(2-methylbenzoyl)piperidine-4-carboxamido)benzoate has been studied extensively for its potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(2-methylbenzoyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-29-23(28)18-8-10-19(11-9-18)24-21(26)17-12-14-25(15-13-17)22(27)20-7-5-4-6-16(20)2/h4-11,17H,3,12-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIBLVTTMXRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)






![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)
